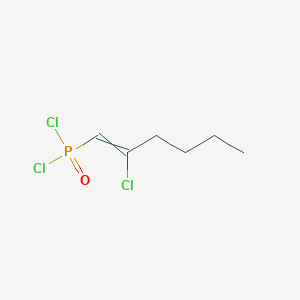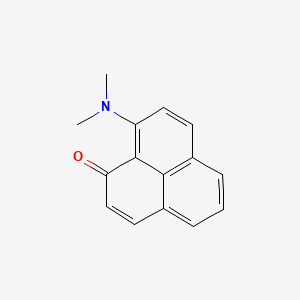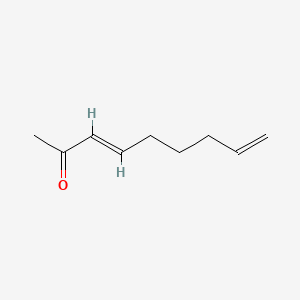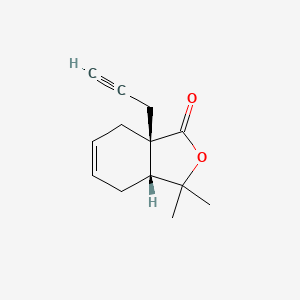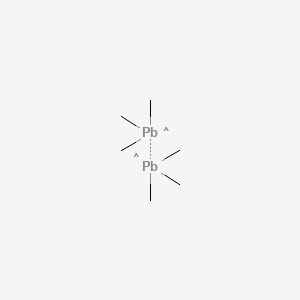![molecular formula C10H14O5 B13809224 (1R,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B13809224.png)
(1R,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethylendothall is a chemical compound with the molecular formula C10H14O5 and a molecular weight of 214.21 g/mol . It is a structural analog of endothall, a well-known herbicide. Unlike endothall, 1,4-Dimethylendothall does not inhibit protein phosphatase 2A (PP2A) activity . This compound is primarily used in scientific research as a negative control for endothall and cantharidin in studies probing PP2A activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethylendothall involves the reaction of specific precursors under controlled conditions. One common method includes the use of dimethyl maleate and cyclopentadiene in a Diels-Alder reaction, followed by oxidation and esterification steps . The reaction conditions typically involve temperatures ranging from 50°C to 100°C and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of 1,4-Dimethylendothall follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity . The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethylendothall undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used in basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Dimethylendothall is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a negative control in studies involving PP2A activity.
Biology: Employed in studies to understand the role of PP2A in cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the development of new herbicides and plant growth regulators.
Mecanismo De Acción
1,4-Dimethylendothall exerts its effects by interacting with specific molecular targets. Unlike endothall, it does not inhibit PP2A activity, making it a valuable tool in studies aimed at understanding the role of PP2A . The compound’s mechanism of action involves binding to specific sites on target proteins, thereby modulating their activity .
Comparación Con Compuestos Similares
1,4-Dimethylendothall is structurally related to several compounds, including:
Endothall: A potent PP2A inhibitor used as a herbicide.
Cantharidin: Another strong PP2A inhibitor with similar structural features.
Uniqueness
1,4-Dimethylendothall is unique in that it does not inhibit PP2A activity, unlike endothall and cantharidin . This makes it an essential negative control in studies involving these compounds .
List of Similar Compounds
- Endothall
- Cantharidin
Propiedades
Fórmula molecular |
C10H14O5 |
|---|---|
Peso molecular |
214.21 g/mol |
Nombre IUPAC |
(1S,4R)-1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H14O5/c1-9-3-4-10(2,15-9)6(8(13)14)5(9)7(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/t5?,6?,9-,10+ |
Clave InChI |
LOIACBOKCRBDOQ-OBDNUKKESA-N |
SMILES isomérico |
C[C@]12CC[C@](O1)(C(C2C(=O)O)C(=O)O)C |
SMILES canónico |
CC12CCC(O1)(C(C2C(=O)O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


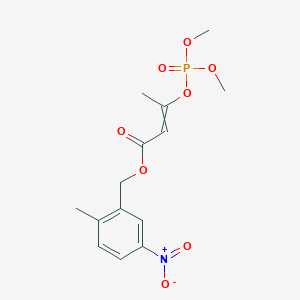
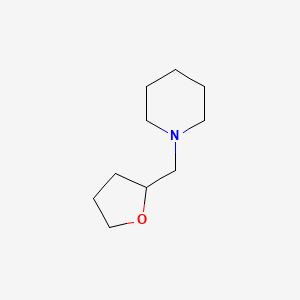
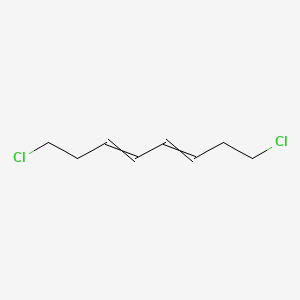
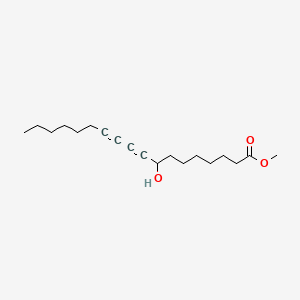
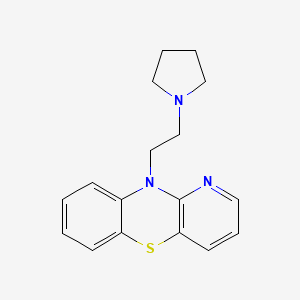

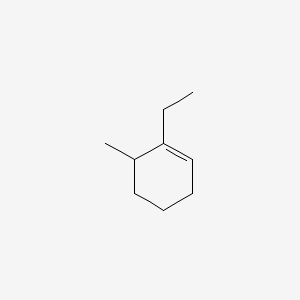
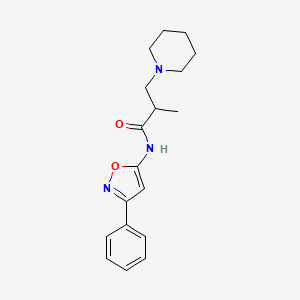
![1-[4-[3-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B13809187.png)
